3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropan-1-amine
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Overview
Description
3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropan-1-amine is a chemical compound that features a thiophene ring substituted with a chlorine atom at the 5-position and an amine group attached to a dimethylpropan backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic systems, such as nickel or palladium-based catalysts, to achieve high yields and selectivity . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
5-(Chloromethyl)isoxazoles: Synthesized from aldoximes and 2,3-dichloro-1-propene.
Uniqueness
3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropan-1-amine is unique due to its specific substitution pattern on the thiophene ring and its potential for diverse chemical modifications. This allows for the creation of a wide range of derivatives with varying properties and applications.
Properties
Molecular Formula |
C9H14ClNS |
---|---|
Molecular Weight |
203.73 g/mol |
IUPAC Name |
3-(5-chlorothiophen-2-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H14ClNS/c1-9(2,6-11)5-7-3-4-8(10)12-7/h3-4H,5-6,11H2,1-2H3 |
InChI Key |
FIWWNANMABAJIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(S1)Cl)CN |
Origin of Product |
United States |
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